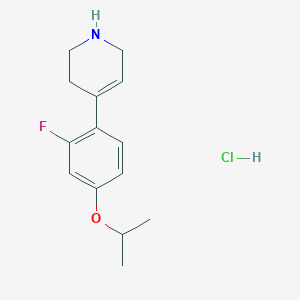

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-isopropoxybenzaldehyde and 1,2,3,6-tetrahydropyridine.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the surface of cells.

Modulating Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride: A similar compound with a piperidine ring instead of a tetrahydropyridine ring.

4-(2-Fluoro-4-isopropoxyphenyl)-morpholine hydrochloride: A compound with a morpholine ring.

4-(2-Fluoro-4-isopropoxyphenyl)-pyrrolidine hydrochloride: A compound with a pyrrolidine ring.

The uniqueness of this compound lies in its specific structural features and the resulting properties that differentiate it from these similar compounds.

Biological Activity

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyridines, characterized by a six-membered saturated ring containing nitrogen. The presence of the fluoro and isopropoxy substituents on the phenyl ring influences its biological activity and pharmacokinetic properties.

Anticancer Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that tetrahydropyridine derivatives exhibited IC50 values ranging from 1 to 10 µM against human colon adenocarcinoma cells (HT-29) and breast cancer cells (MCF-7) .

Table 1: Anticancer Activity of Tetrahydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 5.0 |

| Compound B | MCF-7 | 3.2 |

| Compound C | HeLa | 6.8 |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Tetrahydropyridine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that these compounds can enhance dopamine release and exhibit antioxidant properties .

Antimicrobial Activity

Preliminary studies indicate that similar tetrahydropyridine compounds possess antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to cancer cell survival and neuroprotection.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and oxidative stress response.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- In Vivo Studies : An animal model study demonstrated that administration of a related tetrahydropyridine derivative resulted in a significant reduction in tumor size in xenograft models of human cancer .

- Clinical Trials : A phase I clinical trial assessed the safety and efficacy of a tetrahydropyridine-based drug candidate in patients with advanced solid tumors. Preliminary results indicated manageable toxicity profiles with evidence of antitumor activity .

Properties

IUPAC Name |

4-(2-fluoro-4-propan-2-yloxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-5,9-10,16H,6-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJOTPYOHUYLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C2=CCNCC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.